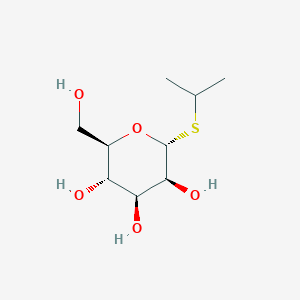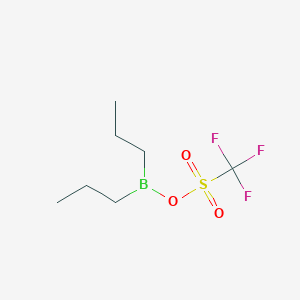
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is an organoboron compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique properties. The compound is characterized by the presence of a boron atom bonded to two propyl groups and a trifluoromethylsulfonyl group, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl(((trifluoromethyl)sulfonyl)oxy)borane typically involves the reaction of boron-containing precursors with trifluoromethanesulfonic anhydride. One common method includes the reaction of dibutylboron triflate with trifluoromethanesulfonic anhydride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solution form, typically in dichloromethane or diethyl ether, to facilitate handling and storage .
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It has applications in the development of boron-containing drugs, which are being explored for their therapeutic potential.
Mecanismo De Acción
The mechanism by which dipropyl(((trifluoromethyl)sulfonyl)oxy)borane exerts its effects involves the activation of the boron atom. The trifluoromethylsulfonyl group enhances the electrophilicity of the boron atom, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including cross-coupling reactions and the formation of boron-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Dibutylboron trifluoromethanesulfonate: Similar in structure but with butyl groups instead of propyl groups.
Triflidic acid: Contains a trifluoromethylsulfonyl group but differs in its overall structure and acidity.
Uniqueness
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is unique due to its specific combination of propyl groups and a trifluoromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions and its applications in various fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C7H14BF3O3S |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
dipropylboranyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H14BF3O3S/c1-3-5-8(6-4-2)14-15(12,13)7(9,10)11/h3-6H2,1-2H3 |
Clave InChI |
CLGHKJRDNWVTSN-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(CCC)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


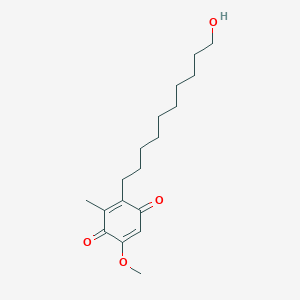
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
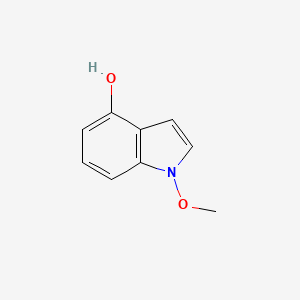
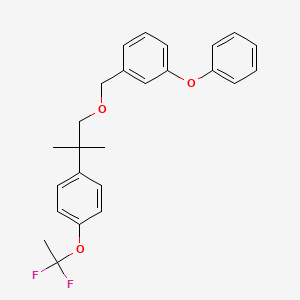
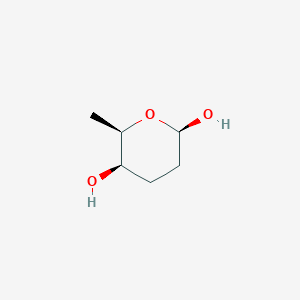
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
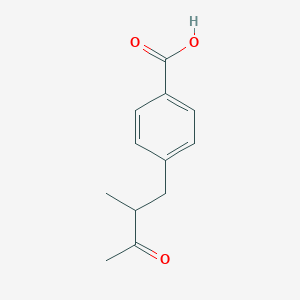
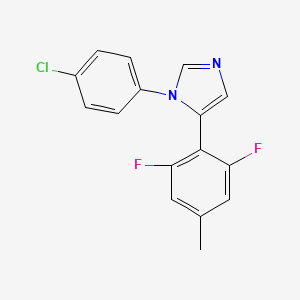
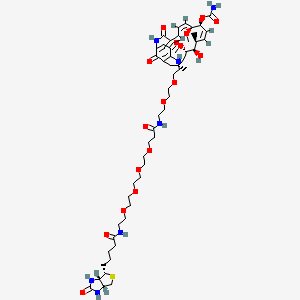
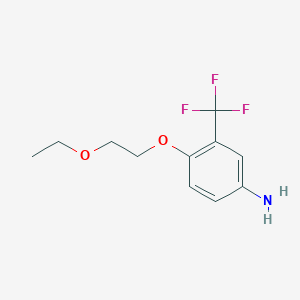
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
